molecular formula C10H11N3O3 B13568883 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid

5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid

Cat. No.: B13568883
M. Wt: 221.21 g/mol
InChI Key: PLSLYXSTKVOVRU-UHFFFAOYSA-N
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Description

5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both imidazole and isoxazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method includes:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

    Formation of the Isoxazole Ring: This can be synthesized by reacting hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling of Rings: The final step involves coupling the imidazole and isoxazole rings under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the imidazole ring.

    Reduction: Products include alcohol derivatives of the carboxylic acid group.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The isoxazole ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid
  • 5-Ethyl-3-(1-ethyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid
  • 5-Ethyl-3-(1-methyl-1h-imidazol-4-yl)isoxazole-4-carboxylic acid

Uniqueness

5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both imidazole and isoxazole rings provides a versatile scaffold for further functionalization and potential therapeutic applications.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-ethyl-3-(3-methylimidazol-4-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-3-7-8(10(14)15)9(12-16-7)6-4-11-5-13(6)2/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

PLSLYXSTKVOVRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O

Origin of Product

United States

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